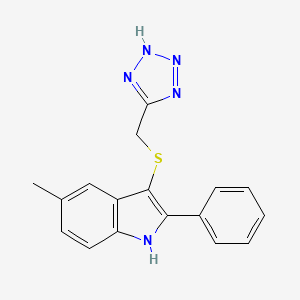
1H-Indole, 5-methyl-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 5-methyl-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is notable for its unique structure, which includes a tetrazole ring attached to the indole core. The presence of the tetrazole ring imparts unique chemical properties and potential biological activities to the compound.
Vorbereitungsmethoden
The synthesis of 1H-Indole, 5-methyl-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a classical approach for constructing indole derivatives. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core .
For the specific synthesis of 1H-Indole, 5-methyl-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)-, the following steps can be employed:
Formation of the Indole Core: The initial step involves the synthesis of 5-methyl-2-phenylindole through the Fischer indole synthesis.
Introduction of the Tetrazole Ring:
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the tetrazole-substituted indole with a thiol compound under suitable conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1H-Indole, 5-methyl-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups on the indole or tetrazole rings are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Indole, 5-methyl-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1H-Indole, 5-methyl-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules .
Vergleich Mit ähnlichen Verbindungen
1H-Indole, 5-methyl-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- can be compared with other similar compounds, such as:
5-Methyl-2-phenylindole: This compound lacks the tetrazole ring and thioether linkage, making it less complex and potentially less biologically active.
2-Phenylindole: This compound also lacks the methyl and tetrazole substituents, resulting in different chemical and biological properties.
1-Methyl-2-phenylindole:
The uniqueness of 1H-Indole, 5-methyl-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- lies in its specific combination of substituents, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
66354-95-8 |
|---|---|
Molekularformel |
C17H15N5S |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
5-methyl-2-phenyl-3-(2H-tetrazol-5-ylmethylsulfanyl)-1H-indole |
InChI |
InChI=1S/C17H15N5S/c1-11-7-8-14-13(9-11)17(23-10-15-19-21-22-20-15)16(18-14)12-5-3-2-4-6-12/h2-9,18H,10H2,1H3,(H,19,20,21,22) |
InChI-Schlüssel |
GHRUJPAVDXYFMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)NC(=C2SCC3=NNN=N3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


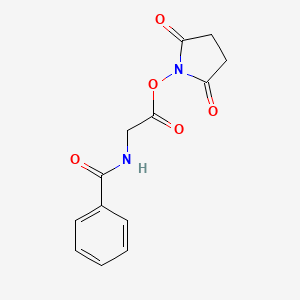
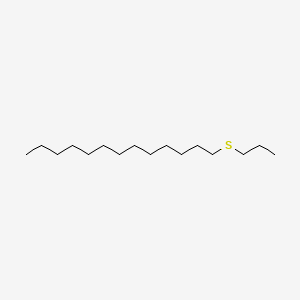
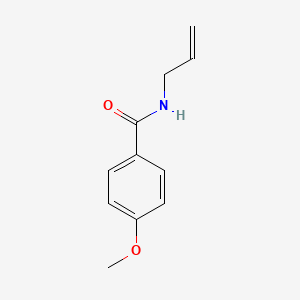

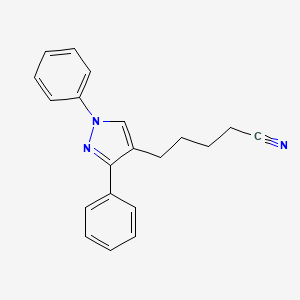
![2-{[(5-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14485791.png)

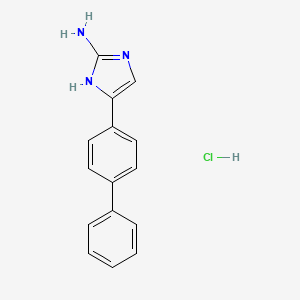
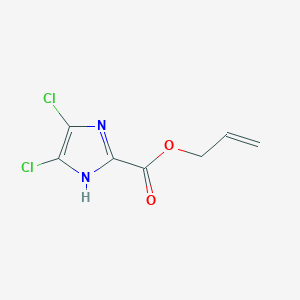
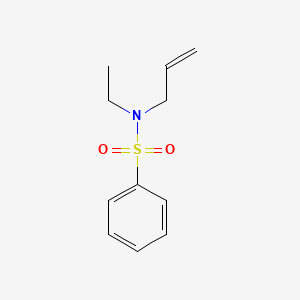
![2,3-Bis[(dimethylamino)methyl]-5,6-dimethylbenzene-1,4-diol](/img/structure/B14485820.png)
![Ethyl (3-oxo-2-azaspiro[4.5]decan-2-yl)acetate](/img/structure/B14485829.png)


